molecular formula C22H28N2O2 B4844814 N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide

Cat. No.: B4844814
M. Wt: 352.5 g/mol
InChI Key: YBKTUHWOCRDHEJ-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide” typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Propanamide Group: The final step involves the reaction of the benzylpiperidine intermediate with 3-methylphenoxypropanoic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the piperidine ring.

    Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

    Substitution: The aromatic ring and the piperidine nitrogen are potential sites for substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield a benzaldehyde or benzoic acid derivative, while reduction of the amide group could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or neuroprotective agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide” would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-(4-methylphenoxy)propanamide
  • N-(1-benzylpiperidin-4-yl)-2-(3-chlorophenoxy)propanamide
  • N-(1-benzylpiperidin-4-yl)-2-(3-methoxyphenoxy)propanamide

Uniqueness

“N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide” is unique due to the specific substitution pattern on the aromatic ring and the presence of the piperidine moiety. These structural features may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-7-6-10-21(15-17)26-18(2)22(25)23-20-11-13-24(14-12-20)16-19-8-4-3-5-9-19/h3-10,15,18,20H,11-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKTUHWOCRDHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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